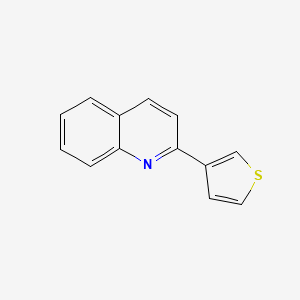

2-(3-Thienyl)quinoline

Description

Historical Trajectories of Quinolines and Thiophenes in Chemical Research

The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history dating back to its first isolation from coal tar in 1834. nih.gov Its prominence in medicinal chemistry was cemented by the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. nih.gov This discovery spurred the synthesis of a vast library of quinoline derivatives, leading to blockbuster drugs like chloroquine (B1663885) and mefloquine. nih.govresearchgate.net Beyond infectious diseases, quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, making the quinoline nucleus a "privileged scaffold" in drug discovery. researchgate.netajol.infomdpi.com The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune its biological and physical properties. mdpi.com

Thiophene (B33073), a five-membered, sulfur-containing aromatic heterocycle, is another cornerstone of heterocyclic chemistry. rsc.org Since its discovery, thiophene and its derivatives have become indispensable building blocks in both medicinal chemistry and materials science. rsc.orgacs.org In the pharmaceutical realm, the thiophene moiety is present in numerous approved drugs, contributing to their therapeutic effects across various domains, including as anti-inflammatory, antimicrobial, and anticancer agents. rsc.orgacs.orgrsc.org Its bioisosteric relationship with the benzene ring allows it to modulate a molecule's properties while maintaining key interactions with biological targets. researchgate.net In materials science, the electron-rich nature of the thiophene ring makes it a key component in the development of organic semiconductors, polymers, and organic light-emitting diodes (OLEDs).

Conceptual Rationale for Integrating Quinoline and Thiophene Moieties in Molecular Design

The deliberate combination of quinoline and thiophene rings into a single molecule, such as 2-(3-thienyl)quinoline, is a rational design strategy aimed at creating hybrid compounds with potentially synergistic or novel properties. This approach is founded on the principle of molecular hybridization, where two or more pharmacophores are merged to access a new chemical space and biological activity profile. orientjchem.org

By linking the thiophene ring at the 2-position of the quinoline core, researchers aim to:

Expand the conjugated system: This can significantly alter the photophysical properties of the molecule, making it suitable for applications in materials science, such as fluorescent probes and OLEDs. nih.govrsc.org

Introduce new interaction points: The sulfur atom of the thiophene ring provides an additional site for interaction with biological targets, potentially leading to enhanced potency or a different mechanism of action. acs.org

Modulate biological activity: The combination of these two established scaffolds can lead to compounds with a broad spectrum of activities, including potent anticancer and antimicrobial effects. orientjchem.orgresearchgate.net Studies on various thienyl-quinoline derivatives have shown promising results in these areas. rsc.orgresearchgate.net

Current Research Landscape and Emerging Trends for this compound Architectures

Research into thienylquinoline derivatives is an active and expanding field, with a primary focus on their potential in medicinal chemistry and materials science. While studies often group various isomers, the 2-(thienyl)quinoline framework is a recurrent theme.

Anticancer and Antiproliferative Activities: A significant body of research has focused on the anticancer potential of quinoline derivatives substituted with heterocyclic rings, including thiophene. For instance, studies on 2-styrylquinolines have revealed that these compounds can induce cell cycle arrest and apoptosis in a p53-independent manner, often by generating reactive oxygen species. nih.gov While not directly this compound, this research highlights a common mechanistic pathway for 2-substituted quinolines. More specifically, quinoline-based compounds bearing a thienyl moiety have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. orientjchem.orgresearchgate.net For example, derivatives of thieno[3,2-c]quinoline have shown promising antiproliferative activity against medullary thyroid cancer cells by targeting the RET tyrosine kinase. acs.org

The following table summarizes the cytotoxic activity of selected thienyl-quinoline and related derivatives against various cancer cell lines, demonstrating the potential of this structural class.

| Compound Class | Specific Derivative/Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[3,2-c]quinolines | Nitro-substituted derivative (6b) | TT (Medullary Thyroid) | < 100 | acs.org |

| 2,4-bis((E)-styryl)quinolines | Methoxy-substituted derivative (3k) | A549 (Lung) | 1.38 | rsc.org |

| 2,4-bis((E)-styryl)quinolines | Methoxy-substituted derivative (3k) | HT29 (Colon) | 0.77 | rsc.org |

| 2,3-Diarylquinolines | 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid (8) | COX-2 Inhibition | 0.07 | nih.gov |

| Quinoline Acrylamides | 3-thienyl moiety (24) | MCF7 (Breast) | > 47.9 (less active than doxorubicin) | researchgate.net |

Applications in Materials Science: The extended π-conjugation in this compound makes it an attractive candidate for optoelectronic applications. Quinoline derivatives are known to exhibit significant fluorescence, and their combination with thiophene can tune these properties. nih.govrsc.org Research into thienyl-quinoline based systems has led to the development of:

Host materials for OLEDs: Carbazole-quinoline hybrids have been used to create highly efficient orange and deep-red phosphorescent OLEDs (PhOLEDs). rsc.org The integration of thiophene into such systems is a logical step to further modulate electronic properties.

Luminescent Metal Complexes: Ruthenium(II) and Iridium(III) complexes incorporating thienyl-appended quinoline ligands have been synthesized. nih.gov These complexes exhibit interesting photophysical properties, including red-shifted absorption and emission, making them relevant for applications in photobiology and as phosphorescent emitters. nih.gov

The table below details some of the photophysical properties of quinoline derivatives, indicating the potential for tuning these characteristics by incorporating moieties like thiophene.

| Compound Class | Key Features | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Bis-quinolin-3-yl-chalcones | Varies with solvent polarity | 215-290 | Varies (Positive Solvatochromism) | N/A | rsc.org |

| InCl3-catalyzed quinolines | Green emitting derivative (4h) | N/A | N/A | 0.78 | nih.gov |

| Polyalkynylated quinolines | High fluorescence | N/A | N/A | High | beilstein-journals.org |

| Ruthenium(II) thienyl-quinolone complexes | Red-shifted emission | Red-shifted | Dual emission (IL and MLCT) | N/A | nih.gov |

Strategic Avenues for Future Investigations Involving this compound Derivatives

The this compound scaffold represents a fertile ground for future chemical exploration. Based on current trends and the inherent potential of the structure, several strategic avenues for investigation can be identified:

Systematic Structure-Activity Relationship (SAR) Studies: While research has been conducted on various thienylquinolines, a systematic study focused specifically on this compound is warranted. This would involve synthesizing a library of derivatives with diverse substituents on both the quinoline and thiophene rings to precisely map the structure-activity relationships for anticancer, antimicrobial, and other biological activities. nih.govnih.gov

Exploration of New Biological Targets: Beyond general cytotoxicity, future work could focus on designing this compound derivatives that target specific enzymes or receptors implicated in disease, such as various kinases (e.g., EGFR, VEGFR-2), topoisomerases, or parasitic enzymes. rsc.orgresearchgate.net The scaffold's ability to act as a ligand for metal complexes also opens doors for developing novel catalytic agents or metallodrugs. dicp.ac.cnresearchgate.net

Advanced Materials Development: The photophysical properties of this compound should be further exploited. Research could focus on developing new generations of OLED emitters, non-linear optical materials, and chemosensors. Fine-tuning the electronic properties through substitution could lead to materials with improved efficiency, stability, and color purity. nih.govrsc.org

Green Synthesis Protocols: Developing more efficient, atom-economical, and environmentally benign synthetic methods for the this compound core and its derivatives is a crucial goal. This could involve exploring novel catalytic systems, such as nanocatalysts, or employing one-pot, multi-component reaction strategies. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)5-6-13(14-12)11-7-8-15-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZDBEWLGVYIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 3 Thienyl Quinoline and Its Derivatives

Exploration of Novel Catalytic Approaches for 2-(3-Thienyl)quinoline Synthesis

The construction of the this compound framework can be achieved through various catalytic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This section delves into transition metal-mediated cross-coupling reactions, as well as emerging organocatalytic and biocatalytic pathways.

Transition Metal-Mediated Cyclization and Cross-Coupling Strategies (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of biaryl and heteroaryl compounds like this compound.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this can be achieved by coupling a 2-haloquinoline with 3-thienylboronic acid or vice versa. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The choice of catalyst, base, and solvent can significantly influence the reaction yield and efficiency. While specific studies on the synthesis of this compound are not extensively documented, the general applicability of the Suzuki-Miyaura coupling for aryl-heteroaryl bond formation is well-established.

The Sonogashira coupling provides a route to this compound through the formation of a carbon-carbon triple bond, which can then be cyclized. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. A plausible synthetic route could involve the Sonogashira coupling of a 2-haloquinoline with 3-ethynylthiophene, followed by an intramolecular cyclization to form the quinoline (B57606) ring. Alternatively, a 2-ethynylquinoline (B1355119) could be coupled with a 3-halothiophene.

The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. The synthesis of this compound via a Heck reaction could be envisioned by coupling a 2-haloquinoline with 3-vinylthiophene. This reaction typically proceeds in the presence of a palladium catalyst and a base. The success of the Heck reaction is often dependent on the nature of the substrates and the reaction conditions.

| Reaction | Quinoline Precursor | Thiophene (B33073) Precursor | Typical Catalyst | Typical Base | Potential Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Haloquinoline | 3-Thienylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | This compound |

| Sonogashira | 2-Haloquinoline | 3-Ethynylthiophene | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | Intermediate for cyclization |

| Heck | 2-Haloquinoline | 3-Vinylthiophene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | This compound |

Organocatalytic and Biocatalytic Pathways to this compound Scaffolds

In recent years, organocatalysis and biocatalysis have emerged as attractive alternatives to metal-catalyzed reactions, offering milder reaction conditions and often improved selectivity.

Organocatalytic approaches , such as the Friedländer annulation, can be employed for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by an acid or a base. An organocatalytic atroposelective Friedländer heteroannulation has been developed using chiral phosphoric acid as a catalyst, leading to enantioenriched axially chiral 4-arylquinolines. The application of such methods to the synthesis of this compound would likely involve the reaction of a 2-aminoaryl ketone with a 3-thienyl-containing carbonyl compound.

Biocatalytic methods for quinoline synthesis are also gaining attention. While direct biocatalytic synthesis of this compound is not yet reported, enzymes have been used for the synthesis of functionalized quinolines. For instance, transaminases have been employed for the stereoselective synthesis of cyclohexylamines, demonstrating the potential of biocatalysts in asymmetric synthesis.

Vilsmeier-Haack Reaction and Related Electrophilic Cyclizations

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. While not a direct method for the synthesis of this compound, it can be used to prepare key intermediates. For example, the Vilsmeier-Haack reaction of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines, which can serve as precursors for the synthesis of thieno[2,3-b]quinolines. The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Electrophilic cyclization reactions provide another powerful strategy for the synthesis of the quinoline ring system. A notable example is the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. This reaction can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), leading to the formation of 3-halo-substituted quinolines in moderate to good yields. By starting with an aniline (B41778) derivative bearing a 3-thienyl-substituted alkyne, this methodology could potentially be adapted for the synthesis of this compound derivatives.

Regioselective and Stereoselective Functionalization of the this compound Core

The functionalization of the pre-formed this compound scaffold is crucial for modulating its physicochemical and biological properties. This section discusses strategies for the site-specific derivatization of both the quinoline and thiophene moieties.

Site-Specific Derivatization Techniques on the Quinoline Moiety

The quinoline ring is susceptible to both electrophilic and nucleophilic attack, and the regioselectivity of these reactions is influenced by the electronic nature of the ring system and the presence of substituents.

C-H activation has emerged as a powerful tool for the direct functionalization of quinolines, allowing for the introduction of various functional groups at specific positions. The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst and directing groups. For instance, the use of quinoline N-oxides can direct functionalization to the C2 and C8 positions.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can also be used to functionalize the quinoline ring. The position of substitution is dictated by the directing effects of the fused benzene (B151609) ring and the nitrogen atom. For example, regioselective nitration of quinoline can be achieved under specific conditions. Similarly, metal-free, regioselective C-H halogenation of 8-substituted quinolines has been reported.

| Reaction | Reagents | Typical Position of Functionalization | Reference |

|---|---|---|---|

| C-H Arylation (via N-oxide) | Pd(OAc)₂, Ag₂CO₃, Benzene | C2 | |

| C-H Borylation | [IrCl(cod)]₂, dtbpy | C3 | |

| Nitration (via Reissert compound) | Acetyl nitrate | C3 | |

| Halogenation (of 8-amidoquinoline) | TCCA, TBCA | C5 |

Strategic Functionalization of the Thiophene Ring and Linker

The thiophene ring in the this compound scaffold is also amenable to functionalization, primarily through electrophilic aromatic substitution. The positions ortho and para to the sulfur atom (C2 and C5 of the thiophene ring) are generally the most reactive. Therefore, reactions such as halogenation, nitration, and acylation are expected to occur preferentially at these positions.

The linker between the quinoline and thiophene rings, in this case a direct C-C bond, is generally robust and not readily functionalized. However, modifications to the synthetic strategy could allow for the introduction of a linker that is more amenable to chemical modification.

Photochemical and Electrochemical Approaches to Derivatization

While specific research on the photochemical and electrochemical derivatization of this compound is limited, the reactivity of the constituent quinoline and thiophene rings provides a basis for predicting potential transformations.

Photochemical Derivatization:

Photochemical reactions offer unique pathways for C-H functionalization, often under mild conditions. For this compound, direct C-H arylation or alkylation of the quinoline or thiophene rings could be envisioned. For instance, a visible-light-mediated C-H hydroxyalkylation, which has been reported for quinolines, could potentially be applied. This type of reaction proceeds via a radical pathway, exploiting the excited-state reactivity of certain precursors to generate acyl radicals that can then add to the electron-deficient quinoline ring.

Another potential photochemical approach is the functionalization of the thiophene ring. Thiophenes are known to undergo various photochemical reactions, including isomerization and cycloadditions. It is conceivable that selective irradiation could lead to derivatization at the C-2 or C-5 positions of the thienyl group, depending on the reaction conditions and the presence of sensitizers.

Table 1: Plausible Photochemical Derivatizations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| C-H Hydroxyalkylation | 4-Acyl-1,4-dihydropyridine, blue light, acid | Hydroxyalkylated this compound derivatives |

| C-H Arylation | Aryl diazonium salts, photocatalyst, visible light | Arylated this compound derivatives |

Electrochemical Derivatization:

Electrochemical methods provide a powerful tool for organic synthesis, often avoiding harsh reagents and offering high selectivity. The electrochemical derivatization of this compound could target either the quinoline or the thiophene moiety. For the quinoline ring, electrochemical C-H acylation has been demonstrated for the parent heterocycle. This typically involves the use of an alcohol as the acyl source and a hydrogen atom transfer (HAT) catalyst under constant current electrolysis.

Furthermore, electrochemical C-H thiolation of quinolines has been reported, suggesting that this compound could undergo further functionalization with various thiols. On the thiophene side, electrochemical oxidation can lead to the formation of radical cations, which can then be trapped by nucleophiles to afford substituted thiophenes. The regioselectivity of such reactions would be an important aspect to investigate.

Table 2: Potential Electrochemical Derivatizations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| C-H Acylation | Alcohols, ⁿBu₄NBF₄, p-TsOH, NHPI, constant current | Acylated this compound derivatives |

| C-H Thiolation | Thiols, undivided cell, BF₃·OEt₂ | Thiolated this compound derivatives |

Flow Chemistry and Continuous Processing Approaches in this compound Synthesis

Flow chemistry has emerged as a highly efficient and scalable technology for the synthesis of organic molecules, including heterocycles. While a specific continuous flow synthesis of this compound has not been detailed in the literature, the principles of flow chemistry can be applied to established quinoline syntheses, such as the Friedländer annulation.

A plausible continuous flow process for this compound would involve pumping a solution of 2-aminobenzaldehyde (B1207257) and 1-(thiophen-3-yl)ethan-1-one through a heated reactor, potentially packed with a solid-supported acid or base catalyst. The advantages of such a system include precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety for exothermic reactions. Furthermore, in-line purification and analysis could be integrated into the flow setup, allowing for a fully automated and efficient process.

A tandem photoisomerization-cyclization process has been demonstrated for the synthesis of quinolines in continuous flow, which could potentially be adapted for this compound derivatives.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of this compound (Hypothetical)

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Limited by vessel size and heat transfer | Readily scalable by extending reaction time or using parallel reactors |

| Safety | Potential for thermal runaway in large-scale reactions | Improved safety due to small reaction volumes and efficient heat dissipation |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Efficiency | May require longer reaction times and complex workup | Often leads to higher yields, shorter reaction times, and easier purification |

| Integration | Difficult to integrate with other processes | Easily integrated with in-line purification and analysis |

Investigation of Reaction Mechanisms and Kinetic Profiles in this compound Formation

The formation of this compound can be achieved through several classic quinoline syntheses, with the Friedländer annulation being a primary candidate. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the case of this compound, this would be the reaction between 2-aminobenzaldehyde and 1-(thiophen-3-yl)ethan-1-one.

Reaction Mechanism:

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Condensation Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. This is followed by cyclization and subsequent dehydration to form the quinoline ring. wikipedia.org

Schiff Base Formation Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group of the benzaldehyde (B42025) and the ketone. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the final product. wikipedia.org

The predominant pathway can be influenced by the reaction conditions, such as the nature of the catalyst (acidic or basic) and the solvent. jk-sci.comalfa-chemistry.com

Kinetic Profile:

The kinetics of quinoline synthesis, such as the Combes reaction (which is related to the Friedländer synthesis), have been studied. The rate-determining step in the Combes synthesis is typically the acid-catalyzed ring closure of an intermediate enamine. wikipedia.org A similar profile would be expected for the Friedländer synthesis of this compound.

Table 4: Key Intermediates in the Proposed Friedländer Synthesis of this compound

| Intermediate | Structure | Pathway |

|---|---|---|

| Aldol Adduct | (Structure of the aldol adduct between 2-aminobenzaldehyde and 1-(thiophen-3-yl)ethan-1-one) | Aldol Condensation |

| Schiff Base | (Structure of the Schiff base formed from 2-aminobenzaldehyde and 1-(thiophen-3-yl)ethan-1-one) | Schiff Base Formation |

Advanced Spectroscopic and Structural Elucidation of 2 3 Thienyl Quinoline Architectures

Elucidation of Electronic Transitions and Excited States via Advanced Spectroscopic Methods

The photophysical properties of 2-(3-Thienyl)quinoline and its derivatives are dictated by their electronic structure, which can be probed in detail using UV-Vis and fluorescence spectroscopy.

High-Resolution UV-Vis and Fluorescence Spectroscopy for Electronic Structure Analysis

High-resolution UV-Vis absorption and fluorescence emission spectroscopy are powerful tools for characterizing the electronic transitions in molecules like this compound. In a study of thiophene-substituted quinoline (B57606) derivatives, this compound (referred to as Th-Q in the study) exhibited distinct absorption peaks corresponding to π-π* and n-π* electronic transitions. proquest.com

Specifically, the absorption spectrum of this compound shows two main bands. The peak at a lower wavelength is attributed to the π-π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The peak at a higher wavelength corresponds to the n-π* transition, which involves the promotion of an electron from a non-bonding orbital (typically on the nitrogen atom of the quinoline ring) to a π* antibonding orbital. proquest.comscielo.br For this compound, these absorption peaks are located at 249 nm and 316 nm, respectively. proquest.com The optical band gap, estimated from the onset of absorption, provides further insight into the electronic structure of the molecule. proquest.com

Fluorescence spectroscopy reveals information about the emissive properties of the molecule upon relaxation from the excited state. Quinoline derivatives are known to exhibit fluorescence, and the emission characteristics are sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net The emission spectra of quinoline derivatives typically appear at longer wavelengths compared to their absorption spectra, a phenomenon known as the Stokes shift. beilstein-archives.org

Below is a data table summarizing the key photophysical properties of this compound.

| Property | Value | Reference |

| Absorption Peak (π-π) | 249 nm | proquest.com |

| Absorption Peak (n-π) | 316 nm | proquest.com |

Circular Dichroism and Vibrational Circular Dichroism for Stereochemical Insights

While not extensively reported specifically for this compound, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for probing the stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light and can provide detailed information about the three-dimensional arrangement of atoms in a molecule. For derivatives of this compound that possess chiral centers or exhibit atropisomerism, CD and VCD spectroscopy would be invaluable for determining their absolute configuration and conformational preferences in solution.

Solid-State and Solution-State Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. youtube.com Both solid-state and solution-state NMR studies can offer insights into the conformational and dynamic properties of this compound. uncw.edu

Multidimensional NMR Techniques for Complex Structural Assignment

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra for complex molecules like this compound often requires the use of multidimensional NMR techniques. researchgate.net Experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish the connectivity between protons and carbons within the molecule. researchgate.net

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the aromatic protons provide information about the electronic environment and the relative positions of substituents on the quinoline and thiophene (B33073) rings. researchgate.net For quinoline derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. mdpi.com The coupling patterns, such as doublets and multiplets, arise from spin-spin interactions between neighboring protons and are crucial for assigning specific resonances to individual protons. jcsp.org.pk Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. tsijournals.com

The following table presents typical ¹H NMR chemical shifts for the aromatic protons of related quinoline derivatives.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2' (Thiophene) | 7.50 - 7.80 | m |

| H-4' (Thiophene) | 7.30 - 7.50 | m |

| H-5' (Thiophene) | 7.60 - 7.90 | m |

| H-3 (Quinoline) | 8.00 - 8.30 | d |

| H-4 (Quinoline) | 8.80 - 9.10 | d |

| H-5 (Quinoline) | 7.80 - 8.10 | m |

| H-6 (Quinoline) | 7.40 - 7.70 | m |

| H-7 (Quinoline) | 7.60 - 7.90 | m |

| H-8 (Quinoline) | 8.00 - 8.30 | d |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Dynamic NMR and Relaxation Studies for Molecular Motion Characterization

Dynamic NMR (DNMR) and relaxation studies can provide insights into the molecular motions and conformational dynamics of this compound in solution. These techniques can be used to study processes such as bond rotations and ring inversions that occur on the NMR timescale. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. While specific DNMR studies on this compound are not widely reported, the principles of this technique are applicable to understanding its conformational flexibility.

X-ray Crystallography for Molecular Packing and Intermolecular Interaction Analysis

A single-crystal X-ray diffraction study of this compound (Th-Q) has shown that it crystallizes in the orthorhombic space group Pbca. proquest.com The crystal structure reveals the relative orientation of the thiophene and quinoline rings. In the solid state, molecules of this compound are arranged in a specific packing motif, which is influenced by intermolecular forces such as π-π stacking interactions and van der Waals forces. nih.gov These interactions play a crucial role in determining the physical properties of the material. researchgate.net

The table below summarizes the crystallographic data for this compound. proquest.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.966 |

| b (Å) | 5.5741 |

| c (Å) | 15.629 |

| α (°) | 90 |

| β (°) | 98.25 |

| γ (°) | 90 |

| V (ų) | 1376.5 |

| Z | 4 |

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the three-dimensional structural elucidation of molecules, providing precise atomic coordinates and connectivity. nih.govspringernature.com While this compound itself is an achiral molecule, this technique is indispensable for determining the absolute configuration of its chiral derivatives. The absolute configuration defines the precise spatial arrangement of atoms or groups at a stereocenter. nih.gov

The determination of absolute configuration through SCXRD relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de This effect occurs when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal. Under these conditions, the scattering factor of the atom becomes a complex number, introducing a small but measurable phase shift. thieme-connect.de This phase shift breaks the inversion symmetry that is otherwise inherent in diffraction patterns, meaning the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l). These pairs of reflections are known as Bijvoet pairs. nih.gov

For a chiral, enantiomerically pure crystal, the differences in intensity between Bijvoet pairs can be analyzed to determine the absolute structure. researchgate.net The Flack parameter is a critical value refined during the crystallographic analysis that provides a reliable indicator of the absolute configuration. nih.gov A Flack parameter value close to zero for the correct enantiomer indicates a high probability that the assigned absolute configuration is correct, while a value near one suggests the inverted structure is the correct one. The presence of atoms heavier than oxygen, such as sulfur in the thienyl ring, enhances the anomalous scattering effect, making the determination more reliable. thieme-connect.de

While no specific chiral derivatives of this compound are analyzed here, the following table provides representative data that would be generated during a single-crystal X-ray diffraction experiment for a hypothetical chiral derivative.

Table 1: Representative Crystallographic Data for a Hypothetical Chiral Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈NS-R |

| Formula Weight | Variable |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 14.567(5) |

| V (ų) | 1267.8(8) |

| Z | 4 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| R(int) | 0.045 |

| R1 [I > 2σ(I)] | 0.052 |

| wR2 (all data) | 0.135 |

Powder X-ray Diffraction for Polymorphism and Crystal Structure Refinement

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. It is particularly crucial for identifying and distinguishing different polymorphic forms of a compound. researchgate.net Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rigaku.com These different forms, known as polymorphs, can exhibit distinct physicochemical properties.

Each polymorph possesses a unique crystal structure and, consequently, produces a characteristic PXRD pattern, which serves as a fingerprint for that specific form. researchgate.net The pattern consists of a series of diffraction peaks at specific scattering angles (2θ), whose positions and intensities are determined by the crystal lattice. By comparing the PXRD pattern of a sample to reference patterns, the polymorphic form can be identified. rigaku.com

Although no specific studies on the polymorphism of this compound are publicly available, PXRD would be the primary tool for such an investigation. If different crystallization conditions (e.g., solvent, temperature, pressure) were to yield different solid forms, PXRD would be used to confirm their unique nature. The table below illustrates hypothetical PXRD data for two distinct polymorphs of this compound.

Table 2: Hypothetical Powder X-ray Diffraction Peak Positions for Polymorphs of this compound

| Position [°2θ] (Form A) | Position [°2θ] (Form B) |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 12.8 |

| 15.1 | 16.0 |

| 17.0 | 18.4 |

| 21.5 | 22.1 |

| 24.7 | 25.3 |

Furthermore, PXRD data can be used for crystal structure refinement through methods like Rietveld refinement. This analytical procedure involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental PXRD data. The refinement process adjusts various parameters—such as lattice parameters, atomic positions, and peak shape functions—to minimize the difference between the calculated and observed patterns, thereby refining the crystal structure of the material.

Mass Spectrometry-Based Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would likely induce reproducible fragmentation, providing valuable structural information.

The fragmentation of the this compound molecular ion (M•+) is expected to proceed through pathways characteristic of both the quinoline and thienyl moieties. A primary fragmentation pathway for the quinoline ring itself is the loss of a molecule of hydrogen cyanide (HCN). chempap.orgrsc.org This would result in a significant fragment ion. The thienyl ring can also undergo characteristic fragmentation, such as the loss of a thiophene radical or other sulfur-containing fragments.

A plausible fragmentation pathway for this compound (molecular weight 209.28 g/mol ) is proposed as follows:

Molecular Ion (M•+): The initial species formed upon electron ionization at m/z 209.

Loss of HCN: The molecular ion loses HCN (27 Da) from the quinoline ring, leading to a fragment ion at m/z 182. rsc.org

Loss of Thienyl Radical: Cleavage of the bond between the two rings could result in the formation of a quinoline cation (m/z 128) or a thienyl-substituted fragment.

Fragmentation of Thienyl Moiety: The thienyl group itself can fragment, for instance, by losing C₂H₂S.

To confirm these proposed fragmentation pathways, isotopic labeling studies are invaluable. nih.gov By selectively replacing an atom in the molecule with its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the mass of any fragment containing that labeled atom will increase accordingly. For example, synthesizing this compound with ¹⁵N in the quinoline ring would increase the molecular ion's mass by one Dalton (m/z 210). If the proposed loss of HCN occurs, the lost neutral molecule would be H¹²C¹⁵N (28 Da), and the resulting fragment ion would be observed at m/z 182, the same as in the unlabeled compound. However, if the nitrogen remains in the charged fragment, its m/z value would be shifted. This allows for the unambiguous determination of which atoms are retained in the ion and which are lost in the neutral fragment.

Table 3: Proposed Mass Spectrometry Fragments for Unlabeled and ¹⁵N-Labeled this compound

| Proposed Fragment | Structure | Expected m/z (Unlabeled) | Expected m/z (¹⁵N-Labeled) |

|---|---|---|---|

| Molecular Ion | [C₁₃H₉NS]•+ | 209 | 210 |

| [M - HCN]•+ | [C₁₂H₈S]•+ | 182 | 182 |

| Quinoline Cation | [C₉H₇N]+ | 128 | 129 |

Computational Chemistry and Theoretical Modeling of 2 3 Thienyl Quinoline Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-(3-thienyl)quinoline molecule, known as its optimized geometry. By minimizing the energy of the system, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

Commonly used functionals, such as B3LYP, in conjunction with basis sets like 6-31G* or 6-311++G(d,p), have proven effective for quinoline (B57606) and its derivatives. These calculations provide a foundational understanding of the molecule's static properties, from which further dynamic and reactive properties can be investigated.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals for this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. These parameters are crucial for predicting how this compound will behave in chemical reactions and for understanding its optical and electronic properties.

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Quinoline | -6.58 | -1.25 | 5.33 |

| 4-amino-quinoline | -5.92 | -0.98 | 4.94 |

| 4-carboxyl-quinoline | -7.21 | -2.89 | 4.32 |

| 4-methoxy-quinoline | -6.15 | -1.05 | 5.10 |

Note: Data is illustrative and based on typical values for substituted quinolines as found in computational studies. Actual values for this compound would require specific calculation.

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation.

NMR Spectroscopy: DFT can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with considerable accuracy. By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental spectra helps confirm the molecular structure and assign specific resonances.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths (λmax). These predictions are vital for understanding the photophysical properties of this compound.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the specific atomic motions (stretching, bending), aiding in the assignment of experimental IR bands.

The close agreement often found between calculated and experimental spectra provides strong confidence in the accuracy of the computed molecular structure and electronic properties.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Quinoline Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3049 | 3055 | Stretching vibration of C-H bonds in the rings |

| C=N Stretch | 1595 | 1602 | Stretching of the carbon-nitrogen bond in the quinoline ring |

| C=C Stretch (Ring) | 1505 | 1510 | Ring skeletal stretching vibrations |

| C-H Out-of-Plane Bend | 745 | 751 | Out-of-plane bending of C-H bonds |

Note: Data is illustrative, based on typical values for quinoline systems, to demonstrate the correlation between experimental and theoretical values.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions in a simulated environment.

For this compound, MD simulations can explore its conformational landscape by modeling the rotation around the single bond connecting the quinoline and thienyl rings. This helps identify the most stable rotational isomers (conformers) and the energy barriers between them.

Furthermore, MD is crucial for studying solvent effects. By explicitly including solvent molecules (like water) in the simulation box, one can observe how the solvent influences the structure, stability, and dynamics of this compound. These simulations provide insights into solvation shells, hydrogen bonding patterns, and how the solvent environment might affect the molecule's properties and reactivity, which is often more realistic than gas-phase calculations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico Mechanistic Focus)

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a molecule and its physical properties (QSPR) or biological activity (QSAR). These models are built using a set of known compounds and their measured properties or activities.

For this compound and its analogues, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to correlate these descriptors with a specific biological activity, such as inhibitory potency against an enzyme. A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The focus is on understanding the mechanistic basis of the activity—for example, identifying which structural features (like hydrogen bond acceptors or aromatic rings) are critical for the desired effect.

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational methods, particularly DFT, are exceptionally useful for mapping out the potential energy surface of a chemical reaction. This allows for the detailed elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT can be used to calculate the energies of reactants, products, and any proposed intermediates. The highest point on the lowest energy path between a reactant and a product is the transition state. Locating the transition state structure and calculating its energy (the activation energy) is key to understanding the reaction's kinetics and feasibility. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Modeling of Non-Covalent Interactions and Molecular Recognition Processes

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to molecular recognition processes, including how a molecule like this compound might bind to a biological target like a protein or DNA.

Computational modeling can quantify the strength and geometry of these interactions. Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. Following docking, more rigorous methods like MD simulations can be used to assess the stability of the predicted binding pose and analyze the specific non-covalent interactions that maintain the complex over time. Understanding these recognition features is critical for rational drug design and materials science applications involving this compound.

Molecular Recognition and Mechanistic Inquiry of 2 3 Thienyl Quinoline in Biological Contexts Non Clinical Focus

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (In Vitro Biochemical Systems)

Derivatives of the thienyl-quinoline core have been extensively studied as modulators of various enzymes. These investigations typically involve biochemical assays to determine the potency and mechanism of inhibition, providing a foundation for understanding their biological effects.

Kinetic Analysis of Enzyme Modulation by 2-(3-Thienyl)quinoline Derivatives

Kinetic studies are fundamental to characterizing the inhibitory potential of thienyl-quinoline derivatives. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is determined through these analyses. For instance, a 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative demonstrated significant α-amylase inhibition with an IC50 value of approximately 111.60 µg/mL. researchgate.net In the realm of cancer-related kinases, various quinoline (B57606) derivatives have shown potent activity. Thieno[2,3-b]quinoline-2-carboxamide-chalcone derivatives were found to inhibit the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.5 µM. Furthermore, other 3-aryl-quinoline derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Estrogen Receptor alpha (ERα), with IC50 values as low as 86 nM and 1.78 µM, respectively.

| Derivative Class | Target Enzyme | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine | α-amylase | ~111.60 µg/mL | researchgate.net |

| Thieno[2,3-b]quinoline-2-carboxamide-chalcone | EGFR | 0.5 µM | |

| 3-Aryl-quinoline | VEGFR-2 | 86 nM | |

| ERα | 1.78 µM |

Structural Basis of Binding through Co-crystallization or Molecular Docking Studies (In Silico)

To elucidate the structural basis of enzyme inhibition, molecular docking studies are frequently employed. These computational simulations predict the binding conformation and affinity of a ligand within the active site of a target protein. Studies on 2H-thiopyrano[2,3-b]quinoline derivatives, a related scaffold, against the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov The most potent derivative in this series, 3-nitro-2-(4-chloro)phenyl-2H-thiopyrano[2,3-b]quinoline, achieved a binding affinity of -6.1 kcal/mol. nih.gov

Docking analyses provide detailed insights into the specific molecular interactions that stabilize the enzyme-ligand complex. For example, the binding of quinoline-based inhibitors to the c-Met kinase domain is characterized by π-π stacking interactions between the quinoline ring and the amino acid residue Tyr1159. Additionally, a crucial hydrogen bond forms between the nitrogen atom of the quinoline and the residue Met1160, anchoring the ligand in the active site. Similarly, docking of pyrimidine-containing quinoline derivatives into the active site of HIV reverse transcriptase identified hydrogen bonding with key residues such as LYS 101, ILE-180, and LEU-100, with one derivative showing a high docking score of -10.67. tubitak.gov.tr These detailed interaction maps are invaluable for the rational design of more potent and selective inhibitors.

| Derivative Class | Target Protein | Binding Affinity / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline | CB1a | -5.3 to -6.1 kcal/mol | ILE-8, LYS-7, PHE-15, TRP-12 | nih.gov |

| Quinoline-based inhibitors | c-Met Kinase | Not specified | Tyr1159, Met1160 | |

| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | -10.67 (docking score) | LYS 101, ILE-180, LEU-100 | tubitak.gov.tr |

Receptor Binding and Ligand Affinity Profiling (Cell-Free and In Vitro Systems)

Beyond enzymes, thienyl-quinoline derivatives are designed to interact with specific receptors. Radioligand binding assays are a primary tool for quantifying the affinity of these compounds for their targets. In a study of quinolinecarboxylic acid derivatives, their affinities for serotonin (B10506) (5-HT3, 5-HT4) and dopamine (B1211576) (D2) receptors were evaluated. One derivative demonstrated a high affinity for the 5-HT3 receptor with an inhibition constant (Ki) of 9.9 nM and exhibited high selectivity over the 5-HT4 and D2 receptors. Another series, 4-hydroxyquinoline-3-carboxylic acid derivatives, showed even higher affinity for the 5-HT3 receptor, with Ki values of 6.1 nM and 1.5 nM. These cell-free binding assays are crucial for profiling the selectivity of a compound and understanding its potential biological targets.

Modulation of Cellular Pathways: Mechanistic Elucidation of Protein-Compound Interactions (In Vitro Cellular Models)

The interaction of a thienyl-quinoline derivative with its protein target can trigger changes in cellular signaling pathways, leading to specific cellular responses. In vitro cellular models are essential for studying these effects. For example, certain thieno[3,2-c]quinoline derivatives have shown antiproliferative activity in the medullary thyroid cancer cell line TT, which is dependent on the RET kinase. Investigations into the mechanism revealed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. Similarly, a thieno[2,3-b]quinoline derivative was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in the HEPG2 human liver cancer cell line. These studies, often employing techniques like flow cytometry, connect the molecular interaction at the protein level to a functional outcome at the cellular level.

Pharmacophore Modeling and Lead Optimization Strategies for Molecular Probes

The development of potent and selective molecular probes from a lead compound is an iterative process guided by computational modeling and structure-activity relationship (SAR) studies. patsnap.comdanaher.com Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. fiveable.menih.gov

For quinoline derivatives targeting the VEGFR-2 kinase, a five-point pharmacophore model was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. arabjchem.org This model was then used to build a quantitative structure-activity relationship (3D-QSAR) model, which can predict the activity of novel compounds. arabjchem.org Such models are instrumental in lead optimization, a process where the chemical structure of a lead compound is systematically modified to improve properties like potency and selectivity. youtube.combiobide.com For example, an analysis of quinoline derivatives as anticancer agents using Comparative Molecular Field Analysis (CoMFA) revealed that bulky substituents at one position (R1) and groups with negative charges at another (R2) were favorable for increased activity. nih.gov This insight allows medicinal chemists to rationally design new analogs with enhanced performance, accelerating the development of highly specific molecular probes for biological research. patsnap.comfiveable.me

Advanced Applications and Functional Materials Design Involving 2 3 Thienyl Quinoline

Design and Synthesis of Optoelectronic Materials Based on 2-(3-Thienyl)quinoline Scaffolds

The conjugated π-system of this compound makes it an excellent candidate for optoelectronic applications. The ability to modify both the quinoline (B57606) and thiophene (B33073) rings allows for fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, absorption spectra, and emission characteristics, which is crucial for the development of high-performance devices. researchgate.net

The inherent fluorescence of the quinoline core, modulated by the attached thienyl group, provides a platform for creating sensitive and selective fluorescent probes. While direct studies on this compound as a sensor are limited, research on the closely related thieno[2,3-b]quinoline system offers significant insights into its potential. nih.govrsc.org These systems leverage the nitrogen and sulfur heteroatoms as potential coordination sites for metal ions. rsc.org

A novel fluorescent probe based on a thieno[2,3-b]quinoline-2-carbohydrazide (B3060517) derivative was designed to detect various ions. nih.govrsc.org This sensor demonstrated the ability to sequentially detect In³⁺ and Fe³⁺ through distinct fluorescence responses: a "turn-on" fluorescence enhancement for In³⁺ and a subsequent "turn-off" fluorescence quenching upon the addition of Fe³⁺. nih.govrsc.org The mechanism involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances the emission intensity. rsc.org The probe also showed high selectivity and sensitivity, with detection limits in the nanomolar and even picomolar range. nih.govrsc.org

Table 1: Sensing Performance of a Thienoquinoline-Based Fluorescent Probe

| Analyte | Response Mechanism | Detection Limit |

|---|---|---|

| In³⁺ | Fluorescence Enhancement | 1.16 x 10⁻¹⁰ M |

| Fe³⁺ | Fluorescence Quenching | 2.03 x 10⁻⁸ M |

This data is based on a sensor utilizing the thieno[2,3-b]quinoline scaffold, an isomer of the fused this compound system, illustrating the potential of this general structure in sensing applications. nih.govrsc.org

The design principle often involves attaching a receptor unit (e.g., a Schiff base) to the thienyl-quinoline fluorophore. rsc.org The binding of a specific analyte to the receptor triggers a conformational or electronic change in the molecule, leading to a measurable change in the fluorescence signal. rsc.org This modular design allows for the development of probes for a wide range of analytes, including heavy metals and biologically important anions. nih.govrsc.orgnih.gov

Quinoline derivatives are recognized as promising materials for the emission layers of OLEDs and as components in organic photovoltaics. researchgate.net Their rigid, planar structure facilitates strong π-π stacking, which is beneficial for charge transport, while their inherent fluorescence leads to efficient light emission. researchgate.net The combination with a thiophene unit, a common building block in organic electronics, can further enhance these properties.

In the context of OLEDs , the this compound scaffold can be functionalized to create emissive materials with tunable colors. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the color of the emitted light. researchgate.net By adding electron-donating or electron-withdrawing groups to the scaffold, this energy gap can be precisely engineered. Quinoline-based materials have been successfully used in the emission layers of OLEDs, demonstrating their capability as efficient fluorophores. researchgate.net

For OSCs , quinoline derivatives are explored for their potential as electron-acceptor or electron-donor materials. researchgate.net The performance of an OSC is highly dependent on the relative energy levels of the donor and acceptor materials, which facilitate efficient exciton (B1674681) dissociation and charge transfer. The chemical stability and solubility in organic solvents, characteristic of many quinoline derivatives, are also advantageous for the fabrication of these devices via solution-processing techniques. researchgate.net

Coordination Chemistry and Metal Complexation Studies of this compound Ligands

The nitrogen atom of the quinoline ring and the sulfur atom of the thiophene ring in this compound make it an attractive bidentate ligand for coordinating with a variety of metal ions. The resulting metal complexes can exhibit novel electronic, magnetic, and catalytic properties.

The synthesis of metal complexes with quinoline-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. rsc.orgresearchgate.netnih.gov For this compound, a general procedure would involve dissolving the ligand in a solvent like ethanol (B145695) and adding an ethanolic solution of a metal salt (e.g., CoCl₂, NiCl₂, CuCl₂). nih.govrsc.org The reaction mixture is then heated to facilitate the complex formation. rsc.org

The resulting complexes are characterized using a suite of analytical techniques:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex. rsc.org

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the vibrational frequencies of the C=N bond in the quinoline ring and the C-S bond in the thiophene ring upon complexation would indicate their involvement in bonding to the metal center. rsc.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new charge-transfer bands provides evidence of complex formation. rsc.org

Magnetic Susceptibility Measurements: To determine the magnetic properties and infer the geometry of the complex (e.g., octahedral, tetrahedral). rsc.org

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

While specific complexes of this compound are not extensively documented, studies on analogous Schiff bases derived from quinoline and other heterocyclic moieties show the formation of stable complexes with transition metals like Cu(II), Co(II), and Ni(II), often exhibiting octahedral or distorted octahedral geometries. researchgate.netrsc.org

Metal complexes derived from quinoline ligands have demonstrated significant catalytic activity in various organic transformations. The coordination of the ligand to the metal center can modulate its redox properties and create a specific environment for substrate binding and activation.

For instance, copper complexes of various quinoline derivatives have been shown to exhibit excellent catecholase activity, catalyzing the oxidation of catechol to o-quinone. The catalytic efficiency was found to depend on both the chemical structure of the quinoline ligand and the nature of the counter-ion from the copper salt. It is plausible that a Cu(II)-2-(3-thienyl)quinoline complex could exhibit similar catalytic behavior in oxidation reactions.

Furthermore, ruthenium-pincer complexes are known to be highly efficient catalysts for acceptorless dehydrogenative coupling (ADC) reactions, which are used to synthesize N-heterocycles like quinolines. A Ru(II) or Ru(III) complex incorporating a this compound ligand could potentially be explored as a catalyst for C-H activation or other coupling reactions, leveraging the stability and electronic properties imparted by the ligand scaffold.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net The planar, aromatic structure of this compound makes it an ideal building block (tecton) for constructing ordered, multi-dimensional supramolecular architectures.

The extended π-system of the molecule is conducive to strong π-π stacking interactions, which are a dominant force in the crystal packing of many aromatic compounds. nih.gov In the solid state, molecules of this compound would be expected to arrange in parallel or offset stacks to maximize these stabilizing interactions. The mean separation between the overlapping rings is typically around 3.4 Å. nih.gov

Crystal structure analysis of the closely related compound 2-(2-thienyl)quinoxaline (B1616404) reveals a planar molecule that packs in a herring-bone pattern, a common motif for aromatic molecules that maximizes C-H···π interactions alongside offset π-stacking. rsc.org This suggests that this compound would also adopt a highly ordered packing arrangement in the solid state. By introducing functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH₂) onto the quinoline or thiophene rings, it is possible to program the self-assembly process with greater precision, leading to the formation of specific architectures like chains, sheets, or helical structures. nih.gov The interplay of these non-covalent forces is crucial in crystal engineering, allowing for the design of new materials with tailored properties for applications in electronics and sensing.

Exploration in Chemo- and Biosensors for Analytical Applications (Mechanistic Detection)

The inherent photophysical properties and potential for functionalization make quinoline derivatives attractive scaffolds for the development of chemosensors and biosensors. While research specifically detailing the sensing applications of this compound is limited, the broader class of related heterocyclic systems, particularly thienoquinolines, provides significant insight into the mechanistic principles that govern their use in analytical detection. These sensors often operate via fluorescence modulation, where the presence of a target analyte induces a measurable change in the fluorescence intensity or wavelength. The primary mechanisms underpinning this response include chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT).

A notable example that illustrates these principles is a fluorescent probe, designated as L , which is synthesized from thieno[2,3-b]quinoline-2-carbohydrazide and salicylaldehyde. nih.govdoi.org This sensor demonstrates the capacity for sequential detection of different ions through distinct fluorescence responses, highlighting the nuanced control that can be achieved through rational molecular design. nih.govdoi.org

The mechanistic detection of Indium (In³⁺) by sensor L is characterized by a significant fluorescence enhancement. nih.govdoi.org This "turn-on" response is attributed to a combination of factors. The binding of In³⁺ to the sensor molecule induces amide tautomerization and promotes a chelation-enhanced fluorescence (CHEF) effect. doi.org This process restricts the intramolecular rotation and vibration of the molecule, which in non-complexed state often serve as pathways for non-radiative decay of the excited state. By locking the molecule in a more rigid conformation, the radiative decay pathway (fluorescence) becomes more favorable, leading to an increase in fluorescence intensity. doi.org The complexation model and the sensing mechanism have been further substantiated by computational studies using Gaussian 09 software for structural and energy optimization. nih.govdoi.org

Following the detection of In³⁺, the resulting complex, L -[In³⁺], can then be utilized for the sequential detection of Ferric (Fe³⁺) ions. nih.govdoi.org The addition of Fe³⁺ to the L -[In³⁺] complex leads to a "turn-off" response, or fluorescence quenching. nih.govdoi.org The paramagnetic nature of Fe³⁺ is a key factor in this quenching mechanism. It is proposed that the binding of Fe³⁺ inhibits the amide tautomerization process that was responsible for the initial fluorescence enhancement with In³⁺. doi.org Furthermore, the presence of the paramagnetic Fe³⁺ ion can promote intersystem crossing, a non-radiative pathway for the excited electron to return to the ground state, thus quenching the fluorescence. doi.org

The versatility of sensor L is further demonstrated by its ability to detect Fluoride (F⁻) ions, albeit through an indirect mechanism. nih.govdoi.org The sensor itself does not directly respond to F⁻. However, in the presence of Aluminum (Al³⁺), a complex L -[Al³⁺] is formed. The subsequent introduction of F⁻ ions leads to a fluorescence enhancement. This suggests that F⁻ interacts with the L -[Al³⁺] complex, likely displacing the Al³⁺ or forming a ternary complex, which in turn activates the CHEF and amide tautomerization processes, similar to the mechanism observed with In³⁺. doi.org This displacement assay approach is a common strategy for the detection of anions that may not have a strong direct interaction with the fluorophore.

The analytical performance of these types of sensors is often characterized by their selectivity and sensitivity, with the latter being quantified by the limit of detection (LOD). For the sensor L , the detection limits for In³⁺, Fe³⁺, and F⁻ were determined to be exceptionally low, indicating high sensitivity. nih.govdoi.org

| Analyte | Sensing Mechanism | Fluorescence Response | Limit of Detection (M) |

|---|---|---|---|

| In³⁺ | Amide Tautomerization, CHEF | Enhancement (Turn-on) | 1.16 x 10⁻¹⁰ |

| Fe³⁺ (sequential) | Inhibition of Tautomerization, Paramagnetic Quenching | Quenching (Turn-off) | 2.03 x 10⁻⁸ |

| F⁻ (via L-[Al³⁺]) | Amide Tautomerization, CHEF | Enhancement (Turn-on) | 7.98 x 10⁻⁹ |

Future Research Directions and Unresolved Challenges in 2 3 Thienyl Quinoline Research

Development of Sustainable and Greener Synthetic Methodologies

The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, toxic reagents, and significant solvent waste. researchgate.netnih.gov A primary future challenge is the development of sustainable and environmentally benign synthetic routes to 2-(3-thienyl)quinoline. This involves a shift towards greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.netnih.gov

Key areas for future research include:

Green Solvents and Catalysts: Investigating the use of eco-friendly solvents like water, ethanol (B145695), or ionic liquids in the synthesis of this compound. researchgate.netnih.gov Research into reusable and highly efficient catalysts, such as nanocatalysts or solid-supported catalysts, could significantly reduce the environmental impact of production. nih.gov

Alternative Energy Sources: Exploring the application of microwave irradiation and ultrasonic-assisted synthesis to accelerate reaction times and improve energy efficiency compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. nih.gov This can be achieved through the development of novel one-pot, multicomponent reactions. rsc.org

| Synthetic Approach | Green Chemistry Principle Addressed | Potential Advantages |

| Use of aqueous reaction media | Safer solvents | Reduced toxicity and environmental impact |

| Microwave-assisted synthesis | Energy efficiency | Faster reaction times, lower energy consumption |

| Nanocatalyst utilization | Catalysis | High efficiency, potential for recyclability |

| One-pot multicomponent reactions | Atom economy | Reduced waste, simplified procedures |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Unlocking the full potential of this compound requires a deeper understanding of its reactivity and the development of new chemical transformations. Future research should focus on exploring unconventional reaction pathways to access novel derivatives with unique properties.

Promising areas of investigation include:

C-H Activation: Developing methods for the direct functionalization of C-H bonds in the this compound scaffold. researchgate.netsigmaaldrich.com This would provide a more efficient and atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.

Photocatalysis: Utilizing visible-light photocatalysis to drive novel transformations of this compound. nih.govnih.gov This approach offers mild reaction conditions and the potential for unique reactivity patterns not accessible through traditional thermal methods.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity from simple this compound precursors. This can lead to the efficient synthesis of complex polycyclic and heterocyclic systems.

Advancements in Targeted Design of Functional Materials with Tunable Properties

The unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for the development of advanced functional materials. nih.gov A key challenge is to establish clear structure-property relationships to enable the targeted design of materials with specific and tunable characteristics.

Future research efforts should be directed towards:

Optoelectronic Materials: Investigating the synthesis and characterization of this compound derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. sigmaaldrich.com The electron-accepting nature of the quinoline moiety combined with the electron-donating properties of the thiophene (B33073) ring can lead to interesting intramolecular charge transfer (ICT) characteristics.

Chemosensors: Designing and synthesizing this compound-based fluorescent probes for the selective detection of metal ions, anions, and biologically important molecules. researchgate.net The quinoline nitrogen and thiophene sulfur atoms can act as binding sites, and the fluorescence properties can be modulated upon analyte binding.

Nonlinear Optical (NLO) Materials: Exploring the third-order NLO properties of this compound derivatives. mdpi.com The extended π-conjugated system of this scaffold is a key feature for achieving large NLO responses, which are crucial for applications in optical communications and data storage.

| Material Application | Key Property to Tune | Potential Structural Modification |

| Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum yield | Introduction of electron-donating/withdrawing groups |

| Chemosensors | Selectivity, sensitivity | Incorporation of specific binding sites |

| Nonlinear Optical (NLO) Materials | Hyperpolarizability | Extension of the π-conjugated system |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of this compound derivatives. mdpi.com A significant challenge lies in the generation of high-quality, large datasets needed to train accurate predictive models.

Future research should focus on:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activities, and material characteristics of novel this compound derivatives. mdpi.comacs.org This can significantly reduce the time and cost associated with experimental screening.

De Novo Design: Utilizing generative AI models to design new this compound-based molecules with desired properties. malariaworld.org These models can explore a vast chemical space to identify promising candidates for synthesis and testing.

Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of chemical reactions and to optimize reaction conditions for the synthesis of this compound and its derivatives. malariaworld.org

Addressing Complex Biological System Interactions at the Molecular Level (Non-Clinical Scope)

Understanding the interactions of this compound with biological macromolecules at a molecular level is crucial for its potential applications in chemical biology and as a molecular probe. The primary challenge in this non-clinical context is to elucidate the specific binding modes and the nature of the intermolecular forces that govern these interactions.

Future research directions in this area include:

Molecular Docking and Dynamics Simulations: Employing computational methods to predict the binding affinity and interaction patterns of this compound derivatives with various proteins and nucleic acids. nih.govsemanticscholar.org These in silico studies can guide the design of molecules with enhanced binding selectivity.